![molecular formula C10H15N3O2S B5658615 N-(1-acetyl-4-thia-1,2-diazaspiro[4.4]non-2-en-3-yl)acetamide](/img/structure/B5658615.png)
N-(1-acetyl-4-thia-1,2-diazaspiro[4.4]non-2-en-3-yl)acetamide
Overview
Description
“N-(1-acetyl-4-thia-1,2-diazaspiro[4.4]non-2-en-3-yl)acetamide” is a chemical compound with the molecular formula C11H17N3O2S . It is used in the development of molecular force fields for Molecular Dynamics or Monte Carlo simulations of biomolecular systems . Applications include the study of biomolecule:ligand complexes, free energy calculations, structure-based drug design, and refinement of x-ray crystal complexes .
Molecular Structure Analysis
The molecular structure of “N-(1-acetyl-4-thia-1,2-diazaspiro[4.4]non-2-en-3-yl)acetamide” is complex, as indicated by its molecular formula C11H17N3O2S . The compound contains carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The exact arrangement of these atoms in the molecule would require more detailed structural analysis, such as X-ray crystallography or NMR spectroscopy.Scientific Research Applications
- Several of these derivatives exhibited moderate to high inhibition activities against cancer cells . Further investigations could explore their mechanisms of action and potential clinical applications.
- Researchers continue to explore novel compounds with thiazolidine motifs due to their interesting applications in drug development .
- The synthesis of this compound involves cyanoacetylation reactions. Understanding the reactivity of cyanoacetanilides and their derivatives contributes to organic synthesis strategies .
Anticancer Activity
Thiazolidine Ring System in Medicinal Chemistry
Cyanoacetylation Reactions
Anti-HIV Activity
Mechanism of Action
properties
IUPAC Name |
N-(4-acetyl-1-thia-3,4-diazaspiro[4.4]non-2-en-2-yl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2S/c1-7(14)11-9-12-13(8(2)15)10(16-9)5-3-4-6-10/h3-6H2,1-2H3,(H,11,12,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KONPDVHWKBZRCV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN(C2(S1)CCCC2)C(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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